molecular formula C18H17N2O+ B1197481 Elliptinium CAS No. 58337-34-1

Elliptinium

Numéro de catalogue: B1197481
Numéro CAS: 58337-34-1
Poids moléculaire: 277.3 g/mol
Clé InChI: YZQRAQOSAPWELU-UHFFFAOYSA-O
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Analyse Des Réactions Chimiques

L'elliptinium subit plusieurs types de réactions chimiques, notamment :

    Oxydation : L'this compound peut être oxydé pour former divers dérivés. Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

    Réduction : La réduction de l'this compound peut conduire à la formation de dérivés réduits. Le borohydrure de sodium est un agent réducteur couramment utilisé.

    Substitution : L'this compound peut subir des réactions de substitution, où les groupes fonctionnels sur la molécule sont remplacés par d'autres groupes. Cela est souvent obtenu en utilisant des réactifs comme les halogènes ou les agents alkylants.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

4. Applications de la Recherche Scientifique

L'this compound a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'Action

L'this compound exerce ses effets principalement par l'intercalation de l'ADN et l'inhibition de la topoisomérase II . En s'intercalant dans l'ADN, l'this compound perturbe le fonctionnement normal de la molécule d'ADN, ce qui conduit à l'inhibition de la réplication et de la transcription de l'ADN. Cela entraîne finalement la mort cellulaire. L'inhibition de la topoisomérase II améliore encore son activité anticancéreuse en empêchant la relaxation de l'ADN superenroulé, ce qui est nécessaire pour la réplication de l'ADN .

Mécanisme D'action

Elliptinium exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II . By intercalating into DNA, this compound disrupts the normal function of the DNA molecule, leading to the inhibition of DNA replication and transcription. This ultimately results in cell death. The inhibition of topoisomerase II further enhances its anticancer activity by preventing the relaxation of supercoiled DNA, which is necessary for DNA replication .

Comparaison Avec Des Composés Similaires

L'elliptinium est unique parmi les composés similaires en raison de sa structure spécifique et de son mécanisme d'action. Les composés similaires comprennent :

L'unicité de l'this compound réside dans sa capacité spécifique à s'intercaler dans l'ADN et à inhiber la topoisomérase II, ce qui en fait un composé précieux dans la recherche et le traitement du cancer .

Activité Biologique

Elliptinium, also known as 2-methyl-9-hydroxyellipticinium, is a member of the ellipticine family, a class of compounds derived from the natural product ellipticine, which has demonstrated significant anticancer properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and associated case studies.

This compound is characterized by its planar tetracyclic structure, which allows it to intercalate into DNA. This intercalation disrupts DNA replication and transcription, leading to cytotoxic effects in cancer cells. The binding affinity of this compound to DNA has been quantified, showing an affinity constant ranging from 105 M110^5\text{ M}^{-1} to 107 M110^7\text{ M}^{-1} depending on structural modifications .

Mechanisms of Action:

  • DNA Intercalation: this compound binds between base pairs in DNA, disrupting normal function.
  • Topoisomerase Inhibition: It inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication .
  • Cytotoxicity: Demonstrated high cytotoxicity against various cancer cell lines at concentrations between 10810^{-8} and 106 M10^{-6}\text{ M} .

Clinical Efficacy

This compound has been evaluated in multiple clinical trials, particularly for its use as a salvage treatment in advanced breast cancer. A notable Phase II study assessed its effectiveness in patients who had previously undergone various treatments.

Table 1: Clinical Trial Findings for this compound

Study TypePatient PopulationDosageObjective Response RateNotable Side Effects
Phase II83 patients with metastatic breast cancer80 mg/m² daily for 3 days every 21 days18% (14/80)Xerostomia (10%), Fatigue
Phase I/IIPatients with advanced breast cancer80-100 mg/m²/week25% remission rateNausea, Vomiting
Preliminary StudyOsteolytic breast cancer metastasisNot specifiedImprovement observedHypertension (rarely)

The results indicate that this compound exhibits modest but definite activity as a salvage treatment for breast cancer. The objective response rates varied based on the type of metastasis, with notable responses in patients with soft tissue metastases .

Case Studies

Case Study 1: Advanced Breast Cancer Treatment
In a cohort of patients treated with this compound acetate (Celiptium), the drug was administered as a salvage therapy. Among evaluable patients, those with visceral metastases had a response rate of 13%, while those with soft tissue metastases showed a higher response rate of 29% . The study highlighted that this regimen was less toxic compared to previous schedules.

Case Study 2: Immune Response Assessment
A preliminary analysis focused on the immune effects of this compound revealed that while some patients developed anti-elliptinium IgM antibodies leading to immune-mediated side effects, no significant hematological toxicity was observed during treatment . This suggests that while this compound is effective in treating certain cancers, monitoring immune responses is crucial.

Research Findings and Future Directions

Recent research has focused on synthesizing novel derivatives of ellipticine to enhance its anticancer activity. Studies have shown that modifications at specific positions on the ellipticine structure can significantly improve efficacy against cancer cells by enhancing DNA binding affinity and reducing toxicity .

Future Research Directions:

  • Investigating additional structural modifications to optimize therapeutic efficacy.
  • Conducting larger-scale clinical trials to better understand long-term effects and potential resistance mechanisms.
  • Exploring combination therapies involving this compound with other anticancer agents to enhance overall treatment efficacy.

Propriétés

IUPAC Name

2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-10-15-9-20(3)7-6-13(15)11(2)18-17(10)14-8-12(21)4-5-16(14)19-18/h4-9,21H,1-3H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQRAQOSAPWELU-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N2O+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58337-35-2 (acetate), 58447-24-8 (iodide)
Record name 2-Methyl-9-hydroxyellipticinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20866685
Record name 9-Hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58337-34-1
Record name 9-Hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58337-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-9-hydroxyellipticinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELLIPTINIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F1959S062
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elliptinium
Reactant of Route 2
Elliptinium
Reactant of Route 3
Elliptinium
Reactant of Route 4
Elliptinium
Reactant of Route 5
Elliptinium
Reactant of Route 6
Elliptinium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.